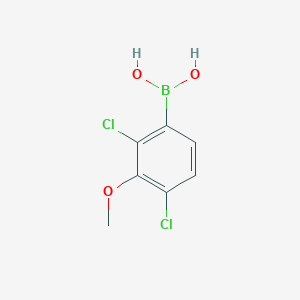
2,4-Dichloro-3-methoxyphenylboronic acid
概要
説明
2,4-Dichloro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 g/mol . This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
2,4-Dichloro-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known for their ability to form boronate esters with 1,2- and 1,3-diols, which are commonly found in biological systems This property allows them to interact with various biological targets
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It is known that the compound should be stored at temperatures between 2-8°c , suggesting that it may be sensitive to temperature changes.
Result of Action
The ability of boronic acids to form boronate esters with diols can result in various biological effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature suggests that it may be sensitive to heat . Other environmental factors, such as pH and the presence of diols, can also affect the reactivity and stability of boronic acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methoxyphenylboronic acid typically involves the reaction of 2,4-dichloro-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
2,4-Dichloro-3-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
The common reagents used in Suzuki-Miyaura cross-coupling reactions include palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent such as toluene or ethanol, under mild conditions .
Major Products
The major products formed from the Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
2,4-Dichloro-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar in structure but lacks the chlorine atoms.
(3-Methoxyphenyl)boronic acid: Similar in structure but with the methoxy group in a different position.
2,4-Dichloro-5-methoxyphenylboronic acid: Similar in structure but with the methoxy group in a different position.
Uniqueness
2,4-Dichloro-3-methoxyphenylboronic acid is unique due to the presence of both chlorine atoms and a methoxy group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
(2,4-dichloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEDURITVCMIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674509 | |
| Record name | (2,4-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944128-90-9 | |
| Record name | (2,4-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)
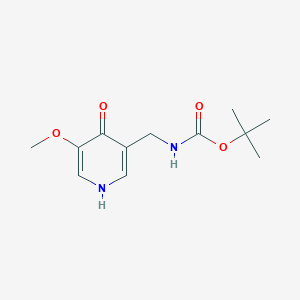

![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)
![4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone](/img/structure/B1530903.png)
![3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1530904.png)
![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)
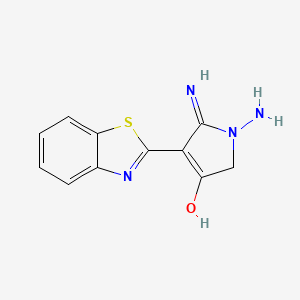
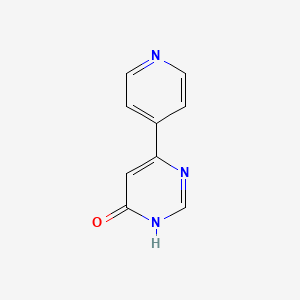
![2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B1530912.png)
![7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1530913.png)
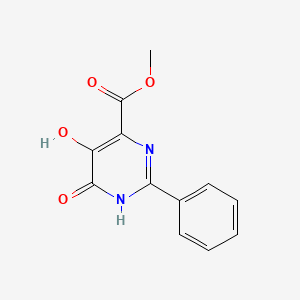
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1530917.png)
![[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B1530919.png)
